5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-8-3-4-9(2)10(5-8)11-6-18-14-12(11)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFIJZJZRRWJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210850 | |
| Record name | 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17537-75-6 | |
| Record name | 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17537-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Ethyl 2-Amino-5-(2,5-dimethylphenyl)thiophene-3-carboxylate
The synthesis begins with the Gewald reaction to construct the 2-aminothiophene core. A mixture of 2,5-dimethylbenzaldehyde (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur in morpholine as a catalyst undergoes reflux in ethanol (80°C, 6 h). The product is isolated via filtration (Yield: 72–78%).
Key Characterization :
Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
The aminothiophene ester (1.0 equiv) is heated with urea (3.0 equiv) in acetic acid (120°C, 8 h). The reaction mixture is cooled, poured into ice-water, and neutralized with NH₄OH to precipitate the product.
Optimization Notes :
- Replacing urea with thiourea yields the thioxo analog, requiring subsequent oxidation with H₂O₂/glacial AcOH to the oxo form.
- Microwave-assisted cyclization (150°C, 30 min) improves yields to 85%.
Characterization of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one :
- MP : 215–217°C (lit. for analog: 210–212°C).
- ¹H NMR (DMSO-d₆): δ 12.15 (s, 1H, NH), 7.65–7.50 (m, 3H, Ar–H), 6.98 (s, 1H, thieno-H), 2.40 (s, 6H, CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₁₆H₁₅N₂O₂S: 299.0851; found: 299.0849.
Synthetic Route 2: One-Pot Multi-Component Assembly
Reaction of Thieno-Oxazine-Dione with 2,5-Dimethylbenzaldehyde
A mixture of 2H-thieno[2,3-d]oxazine-2,4(1H)-dione (1.0 equiv), 2,5-dimethylbenzaldehyde (1.2 equiv), and benzylamine (1.5 equiv) in ethanol is refluxed for 12 h. The product precipitates upon cooling and is recrystallized from ethanol.
Mechanistic Insight :
The reaction proceeds via imine formation between the aldehyde and amine, followed by nucleophilic attack on the oxazine-dione and subsequent cyclodehydration.
Yield Optimization :
- Solvent : Ethanol (75%) > DMF (68%) > THF (60%).
- Catalyst : Piperidine (5 mol%) increases yield to 82% by accelerating imine formation.
Analytical Data :
- IR : 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
- ¹³C NMR (DMSO-d₆): δ 164.2 (C=O), 152.1 (C=N), 138.5–125.3 (Ar–C), 21.4 (CH₃).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Cyclocondensation) | Route 2 (Multi-Component) |
|---|---|---|
| Total Steps | 2 | 1 |
| Overall Yield | 58% | 75% |
| Reaction Time | 14 h | 12 h |
| Purification | Column chromatography | Recrystallization |
| Scalability | Moderate (gram-scale) | High (multi-gram) |
Route 2 offers superior efficiency and scalability, making it preferable for large-scale synthesis. However, Route 1 allows greater flexibility in modifying the thiophene ring prior to cyclization.
Advanced Functionalization and Derivative Synthesis
N-Alkylation at Position 3
Treatment of the pyrimidinone with methyl iodide (1.2 equiv) and K₂CO₃ in DMF (60°C, 6 h) yields the 3-methyl derivative, confirmed by the disappearance of the NH signal at δ 12.15 in the ¹H NMR.
Suzuki Coupling for Diversification
The 5-position brominated analog (prepared via NBS electrophilic substitution) undergoes Suzuki coupling with 2,5-dimethylphenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C). This method provides an alternative route to install the 2,5-dimethylphenyl group post-cyclization (Yield: 65–70%).
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : Use of microwave irradiation minimizes byproducts from competing ring-closure pathways.
- Solubility Issues : Addition of DMSO (10% v/v) in ethanol enhances solubility of intermediates during multi-component reactions.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from des-methyl byproducts.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thieno rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienopyrimidine structure .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . In cancer therapy, the compound targets VEGFR-2, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Key Observations:
Synthetic Flexibility: The core thieno[2,3-d]pyrimidin-4(3H)-one scaffold is highly adaptable. Substituents at the 2-, 3-, 5-, and 6-positions are introduced via aza-Wittig reactions (e.g., fluorinated derivatives ), Sonogashira coupling (e.g., 4-chlorophenyl derivatives ), or microwave-assisted methods .
Yield Optimization : Yields vary significantly depending on substituent complexity. For example, fluorinated or triazole-containing derivatives require multi-step protocols with moderate yields (58–82%), whereas simpler alkyl/aryl substitutions achieve higher yields (75–90%) .
Key Observations:
Antifungal Potency: Fluorinated derivatives (e.g., 3-(p-fluorophenyl) substitution) exhibit enhanced antifungal activity compared to non-fluorinated analogs. For example, 2-n-heptylamino-3-(p-fluorophenyl) derivatives achieve 90% inhibition against Fusarium spp. at 5×10⁻⁵ g/L .
Anticancer Activity: Substitutions at the 2-position (e.g., benzylamino or alkylamino groups) correlate with cytotoxic effects. The 2-(benzylamino)-5,6-dimethyl derivative shows significant activity against melanoma cells (GP = -31.02%) , while the 5-(4-chlorophenyl) analog targets lung cancer cells (IC₅₀ = 18.4 µM) .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Key Observations:
Lipophilicity : Chlorophenyl-substituted derivatives exhibit higher LogP values (3.8 vs. 3.2), suggesting improved membrane permeability but reduced aqueous solubility .
Thermal Stability : All analogs demonstrate high thermal stability (>180°C), making them suitable for formulation under standard conditions .
Biological Activity
5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C14H12N2OS
- Molecular Weight : 256.32 g/mol
- CAS Number : 17537-75-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly through its interaction with various kinase enzymes.
- Mechanism of Action :
- Cytotoxic Effects :
| Cell Line | Apoptosis Induction (%) | Cytotoxicity IC50 (µM) |
|---|---|---|
| MCF-7 | 65 | 12 |
| HepG-2 | 58 | 15 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. In a study evaluating various derivatives of thieno[2,3-d]pyrimidines, it was found that compounds containing similar structural features showed significant antibacterial and antimycobacterial activity.
- In Vitro Efficacy :
| Microbial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Highly Active |
| Escherichia coli | 16 | Moderately Active |
| Mycobacterium tuberculosis | 32 | Active |
Case Studies
Several studies have been conducted to further explore the biological activity of this compound:
- Study on Kinase Inhibition :
- Antimicrobial Evaluation :
Q & A
Q. What are the standard synthetic routes for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclization of precursors like 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile with formic acid under reflux (16–18 hours). Reaction optimization includes:
- Temperature control : Prolonged reflux (>18 hours) may degrade the product, reducing yield.
- Acid choice : Formic acid is preferred for intramolecular cyclization due to its ability to protonate intermediates and stabilize transition states .
- Workup : Precipitation with cold water ensures high purity (85% yield reported for analogous derivatives) .
Q. Table 1: Representative Synthesis Conditions for Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Amino-4-phenylthiophene-3-carbonitrile | Formic acid, reflux 18h | 85 | |
| 3-Amino-2-mercapto derivatives | Lactam/POCl₃, 368–371 K | 70–80 |
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer: Structural confirmation employs:
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.005–0.006 Å) and confirms regiochemistry of substituents .
- NMR spectroscopy : Key signals include the thieno[2,3-d]pyrimidin-4-one proton (δ 8.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Q. What preliminary biological assays are used to evaluate its bioactivity?
Methodological Answer: Initial screening focuses on:
- Enzyme inhibition : Dose-dependent assays against thymidylate synthase (TS) or dihydrofolate reductase (DHFR) using spectrophotometric monitoring of NADPH oxidation .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ values reported for analogues) .
- Toxicity profiling : Acute toxicity in Daphnia magna or zebrafish models to assess ecological safety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
Methodological Answer: SAR strategies include:
Q. Table 2: Bioactivity Trends in Thieno[2,3-d]pyrimidin-4(3H)-one Analogues
| Substituent | Target Enzyme IC₅₀ (µM) | Cell Line IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2,5-Dimethylphenyl | TS: 0.8 ± 0.1 | HCT-116: 12.3 | |
| 4-Chlorophenyl | TS: 0.5 ± 0.2 | HCT-116: 8.9 |
Q. What experimental designs address discrepancies in reported bioactivity data across studies?
Methodological Answer: Contradictions arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in MTT assays) and use internal controls (e.g., methotrexate for DHFR inhibition) .
- Structural ambiguity : Re-synthesize disputed compounds and verify purity via HPLC (>98%) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across labs .
Q. How can computational methods enhance the understanding of its mechanism of action?
Methodological Answer:
Q. What in vivo models are suitable for preclinical evaluation, and how should they be designed?
Methodological Answer:
- Xenograft models : Implant HCT-116 cells in nude mice (n=8/group) and administer 10–50 mg/kg/day orally for 21 days. Monitor tumor volume via caliper measurements .
- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability (AUC₀–24) .
- Ethical compliance : Follow ARRIVE guidelines for humane endpoints and randomization .
Q. How do environmental factors influence its stability in ecotoxicological studies?
Methodological Answer:
- Photodegradation : Expose to UV light (254 nm) and quantify degradation via HPLC; half-life ranges from 12–48 hours depending on pH .
- Aquatic toxicity : Use OECD Test No. 202 (Daphnia acute immobilization) to determine EC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
